REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[ClH:1].[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][NH2:2] |f:3.4|
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.22 g
|
Type
|
reactant
|
Smiles
|
NCCC1=NC=CC=C1
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness
|
Type
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CUSTOM
|
Details
|
the residual solid recrystallized from 600 ml absolute ethanol
|
Type
|
CUSTOM
|
Details
|
The light orange-pink solid was collected
|
Type
|
CUSTOM
|
Details
|
yielded 8.48 g
|
Type
|
CUSTOM
|
Details
|
mp 187°-189° C. (lit1 186°-189° C.)
|
Name
|
|
Type
|
|
Smiles
|
Cl.N1=C(C=CC=C1)CCN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |